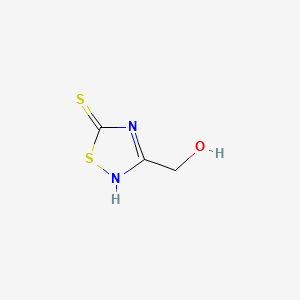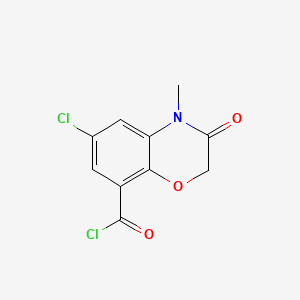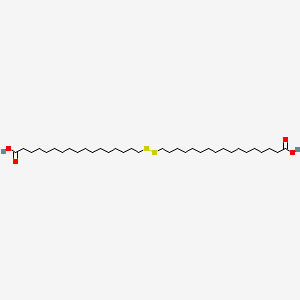
(r)-Piperidin-3-ilmetanol clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Piperidin-3-ylmethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxymethyl group at the third position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Aplicaciones Científicas De Investigación
®-Piperidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidin-3-ylmethanol hydrochloride typically involves the reduction of ®-Piperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction. The resulting ®-Piperidin-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of ®-Piperidin-3-ylmethanol hydrochloride may involve the use of more scalable and cost-effective reducing agents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-Piperidin-3-ylmethanol hydrochloride can undergo oxidation reactions to form ®-Piperidin-3-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form ®-Piperidin-3-ylmethanol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: ®-Piperidin-3-one.
Reduction: ®-Piperidin-3-ylmethanol.
Substitution: Various substituted piperidine derivatives.
Mecanismo De Acción
The mechanism of action of ®-Piperidin-3-ylmethanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-Piperidin-3-ylmethanol hydrochloride: The enantiomer of ®-Piperidin-3-ylmethanol hydrochloride, with similar chemical properties but different biological activities.
Piperidine: The parent compound, lacking the hydroxymethyl group.
Piperidin-3-one: The oxidized form of ®-Piperidin-3-ylmethanol hydrochloride.
Uniqueness: ®-Piperidin-3-ylmethanol hydrochloride is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
IUPAC Name |
[(3R)-piperidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFTUQPTEOPYGV-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-58-1 |
Source


|
| Record name | 3-Piperidinemethanol, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124199-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Pyridinone,6-[(2,2-dimethylpropyl)thio]-(9CI)](/img/new.no-structure.jpg)



![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)
![4H-pyrido[2,3-e][1,2,4]triazepine](/img/structure/B570817.png)


